3-[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
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Overview
Description
3-[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, an oxazolidine-2,4-dione moiety, and a methoxypyridine substituent. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the methoxypyridine moiety and the formation of the oxazolidine-2,4-dione ring. Key steps may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxypyridine Group: This step often involves nucleophilic substitution reactions.
Formation of the Oxazolidine-2,4-dione Ring: This can be accomplished through cyclization reactions involving carbonyl compounds and amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperine and piperidine-based drugs share structural similarities.
Oxazolidine Derivatives: Compounds like linezolid, which contains an oxazolidine ring, are similar in structure.
Uniqueness
3-[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-22-12-3-2-10(8-16-12)14(20)17-6-4-11(5-7-17)18-13(19)9-23-15(18)21/h2-3,8,11H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTFKQIQFCMGQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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